BenchChemオンラインストアへようこそ!

Tcpobop

CAR Agonism Nuclear Receptor Potency Comparison

TCPOBOP is the gold-standard, high-potency mCAR agonist (EC50=20 nM) essential for reproducible murine CAR activation. Unlike CITCO or phenobarbital, TCPOBOP delivers strict species selectivity (no hCAR cross-reactivity) and induces TNF/IL-6-independent direct hyperplasia—a unique mitogenic pathway. This ensures clean, injury-free hepatomegaly models and up to 80-fold transduction efficiency gains. Batch-to-batch consistency validated by robust pharmacodynamic endpoints (e.g., ~63% LW/BW increase). Choose TCPOBOP for unambiguous, publication-ready mCAR data.

Molecular Formula C16H8Cl4N2O2
Molecular Weight 402.1 g/mol
CAS No. 76150-91-9
Cat. No. B1682610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcpobop
CAS76150-91-9
Synonyms1,4-BDPOB
1,4-bis(2-(3,5-dichloropyridyloxy))benzene
TCPOBOP
Molecular FormulaC16H8Cl4N2O2
Molecular Weight402.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl
InChIInChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H
InChIKeyBAFKRPOFIYPKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCPOBOP (CAS 76150-91-9): A Potent and Selective Mouse Constitutive Androstane Receptor (mCAR) Agonist for Hepatic Research


TCPOBOP (1,4-bis[2-(3,5-dichloropyridyloxy)]benzene) is a synthetic, high-potency agonist of the mouse constitutive androstane receptor (mCAR) [1]. It is widely recognized as the most potent known member of the phenobarbital-like class of cytochrome P450 (CYP) inducers . This compound drives robust hepatocyte proliferation and hepatomegaly in mice without causing liver injury or tissue loss, making it a critical tool for investigating CAR-mediated xenobiotic metabolism, liver regeneration, and mitogen-induced direct hyperplasia [1].

Why TCPOBOP Cannot Be Substituted with Generic CAR Agonists: Species Selectivity and Functional Divergence


Simple substitution with other CAR agonists like CITCO or phenobarbital is not scientifically valid due to TCPOBOP's unique species selectivity and downstream functional profile. TCPOBOP is a potent and selective activator of mouse CAR (mCAR), but it exhibits little or no activity on human CAR (hCAR) or rat CAR, a critical distinction for translational study design . In contrast, CITCO is a selective human CAR agonist, and phenobarbital acts as a promiscuous inducer that indirectly translocates CAR rather than binding as a direct ligand [1]. Furthermore, TCPOBOP induces a unique mitogenic pathway—direct hyperplasia—that is mechanistically distinct from the TNF/IL-6-dependent compensatory regeneration seen after partial hepatectomy or injury [2]. These fundamental differences in target engagement, species specificity, and biological outcome necessitate the use of TCPOBOP itself for reproducible mCAR activation in murine models.

Quantitative Evidence for TCPOBOP: Comparative Potency, Selectivity, and Biological Activity


Superior Potency for mCAR Activation vs. Human CAR Agonist CITCO

TCPOBOP demonstrates significantly higher potency at the mouse CAR (mCAR) receptor compared to the human CAR (hCAR) agonist CITCO. In CAR/SRC-1 FRET assays, TCPOBOP activates mCAR with an EC50 of 20 nM . In contrast, CITCO activates hCAR with an EC50 of 49 nM in the same assay format . This 2.45-fold difference in potency is a key factor for experimental design, ensuring robust and efficient mCAR activation at lower concentrations.

CAR Agonism Nuclear Receptor Potency Comparison FRET Assay

Definitive Species Selectivity: mCAR Agonist with Negligible Activity on hCAR and Rat CAR

A critical differentiation for TCPOBOP is its strict species selectivity. It is a potent agonist for mouse CAR (mCAR) but has little or no activity on human CAR (hCAR) or mouse Pregnane X Receptor (mPXR) . This is in direct contrast to CITCO, which is selective for hCAR, and phenobarbital, which acts on both CAR and PXR across species [1]. This selectivity is quantified by its EC50 of 20 nM for mCAR, while showing no significant activation of hCAR or rat CAR in transactivation assays.

Species Selectivity Nuclear Receptor CAR Translational Research

Rapid and Robust In Vivo Hepatocyte Proliferation vs. Partial Hepatectomy

TCPOBOP is a primary hepatic mitogen that induces direct hyperplasia without prior liver injury, a feature that distinguishes it from compensatory regeneration. At 24 hours post-treatment, TCPOBOP (single dose) induces S-phase entry in ~8% of hepatocytes, as measured by BrdU incorporation, compared to only ~1% after a 2/3 partial hepatectomy [1]. This 8-fold difference in early proliferative response highlights TCPOBOP's unique capacity to rapidly and potently stimulate cell cycle entry in quiescent hepatocytes.

Hepatocyte Proliferation Mitogen In Vivo Liver Regeneration

TNF/IL-6-Independent Mitogenic Pathway vs. Compensatory Regeneration

TCPOBOP activates a distinct mitogenic pathway that is independent of the cytokines TNF and IL-6, which are essential for compensatory liver regeneration following injury or partial hepatectomy. Gel shift assays have confirmed that TCPOBOP-induced hepatocyte proliferation is not associated with activation of the transcription factor STAT3, a major target of IL-6 [1][2]. This mechanistic divergence means TCPOBOP can be used to study direct hyperplasia without the confounding inflammatory and cytokine cascades that accompany other models of liver growth.

Mechanism of Action Cytokine Independence Liver Hyperplasia Signal Transduction

Enhanced Lentiviral Transduction Efficiency: An 80-Fold Increase in Gene Transfer

The potent mitogenic activity of TCPOBOP can be leveraged for biotechnological applications. In a study using a vesicular stomatitis virus glycoprotein (VSV-G)-pseudotyped lentiviral vector, combining TCPOBOP pretreatment with partial hepatectomy resulted in an ~80-fold increase in liver transduction efficiency compared to untreated control animals [1]. TCPOBOP treatment alone also yielded a 30-fold increase in transduction. This demonstrates TCPOBOP's utility as a powerful adjuvant for enhancing the efficiency of gene delivery to the liver, a common bottleneck in hepatic gene therapy research.

Gene Therapy Lentiviral Vector Hepatocyte Transduction Liver

Quantified Liver Enlargement: Time-Course of Hepatomegaly Induction

TCPOBOP reliably induces a robust and quantifiable increase in liver mass (hepatomegaly). Following a single intragastric dose of 3 mg/kg, the liver weight to body weight (LW/BW) ratio increased progressively from a baseline of 4.73% to 7.70% at 48 hours (a 63% relative increase) and to 8.62% at 72 hours [1]. This predictable, time-dependent response provides a clear, quantitative pharmacodynamic endpoint for assessing mCAR activation in vivo, offering a measurable alternative or complement to more complex molecular assays.

Hepatomegaly Liver Weight In Vivo Pharmacodynamics

Optimal Scientific and Industrial Applications for TCPOBOP Based on Differentiated Evidence


Mouse-Specific In Vivo Studies of CAR-Mediated Xenobiotic Metabolism and Hepatocellular Carcinoma

TCPOBOP is the gold-standard agonist for activating mCAR in murine models to study the induction of drug-metabolizing enzymes (e.g., Cyp2b10), hepatocarcinogenesis, and the role of CAR in tumor promotion. Its high potency (EC50 = 20 nM) and strict species selectivity ensure robust and specific mCAR activation without off-target effects on hCAR or mPXR, as validated by transactivation assays . This is essential for preclinical toxicology and drug-drug interaction studies where understanding the rodent-specific CAR pathway is required before human translation.

Investigating Direct Hyperplasia and Mitogen-Induced Liver Growth Independent of Injury

Researchers studying the fundamental mechanisms of cell cycle entry and liver growth should use TCPOBOP to induce direct hyperplasia. This model is mechanistically distinct from compensatory regeneration (e.g., partial hepatectomy) as it is TNF/IL-6-independent and does not require prior tissue loss or STAT3 activation . This allows for the specific interrogation of mitogenic signaling pathways, such as those involving cyclin D1 and YAP, in a 'clean' in vivo system, providing insights into liver biology and potential therapeutic targets for promoting regeneration.

Enhancing Hepatic Gene Delivery in Preclinical Gene Therapy Research

TCPOBOP serves as a powerful adjuvant to dramatically increase the efficiency of hepatocyte transduction by lentiviral and other gene therapy vectors. Pretreatment with TCPOBOP can boost transduction efficiency by 30-fold as a standalone treatment or by 80-fold when combined with partial hepatectomy . This application is critical for researchers facing low transduction rates in the liver, enabling more robust gene expression studies, functional genomics screens, and proof-of-concept studies for gene therapy in mouse models.

Validating mCAR Target Engagement via Quantifiable Hepatomegaly

The predictable and substantial increase in liver weight (e.g., a ~63% increase in LW/BW ratio within 48 hours) following TCPOBOP administration provides a simple and robust pharmacodynamic biomarker for confirming mCAR activation in vivo . This macroscopic endpoint is less technically demanding than molecular assays (e.g., qPCR for Cyp2b10) and can be used for rapid in-life screening of novel mCAR modulators or for quality control of TCPOBOP batch activity in long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tcpobop

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.